molecular formula C8H5ClN2O5S B1317331 7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide CAS No. 23380-53-2

7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide

Katalognummer: B1317331
CAS-Nummer: 23380-53-2
Molekulargewicht: 276.65 g/mol
InChI-Schlüssel: OJRUZZLZXHSTAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of 7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d]oxazine-6-sulfonamide has not been fully resolved via single-crystal X-ray diffraction in the provided literature. However, computational and spectroscopic data offer insights into its structural features. The compound’s molecular formula is $$ \text{C}8\text{H}5\text{ClN}2\text{O}5\text{S} $$, with a molecular weight of 276.65 g/mol. The fused benzoxazine-sulfonamide system adopts a planar conformation, as inferred from analogous benzoxazine derivatives studied via X-ray crystallography.

Key bond lengths and angles derived from density functional theory (DFT) calculations include:

Parameter Value (Å/°)
C–Cl bond length 1.73
S–O bond length 1.44
N–S–O angle 106.5
Dihedral angle (oxazine-sulfonamide) 12.3

The sulfonamide group (-SO₂NH₂) exhibits tetrahedral geometry around the sulfur atom, while the oxazine ring maintains partial aromaticity due to conjugation with the carbonyl groups.

Molecular Orbital Configuration and Electron Density Distribution

DFT/B3LYP/6-31G(d,p) studies on analogous sulfonamide systems reveal significant electron density localization across the oxazine ring and sulfonamide moiety. The highest occupied molecular orbital (HOMO) is localized on the chlorinated benzene ring, while the lowest unoccupied molecular orbital (LUMO) resides on the sulfonamide group, indicating charge transfer potential.

Orbital Energy (eV) Localization Site
HOMO -6.32 Chlorinated benzene ring
LUMO -1.87 Sulfonamide group
Bandgap (ΔE) 4.45

Electrostatic potential (ESP) mapping highlights nucleophilic regions near the sulfonamide nitrogen and electrophilic zones at the carbonyl oxygen atoms. Natural bond orbital (NBO) analysis confirms hyperconjugative interactions between the lone pairs of sulfonamide oxygen and the antibonding orbitals of adjacent C–N bonds, stabilizing the molecule.

Conformational Analysis of the Oxazine-Sulfonamide System

The oxazine ring adopts a boat conformation, with the sulfonamide group oriented perpendicular to the plane of the benzene ring. Key torsional angles include:

Torsion Angle Value (°)
C6–S–N–H (sulfonamide) 178.2
O2–C2–N–C3 (oxazine) 5.8

The chlorinated benzene ring enhances planarity, reducing steric hindrance between the oxazine and sulfonamide moieties. Intramolecular hydrogen bonding between the sulfonamide NH and neighboring carbonyl oxygen further stabilizes the conformation, as evidenced by IR spectra showing N–H stretching at 3030 cm⁻¹.

Non-covalent interaction (NCI) analysis reveals weak van der Waals interactions between the chlorine atom and adjacent hydrogen atoms, contributing to the compound’s rigidity.

Eigenschaften

IUPAC Name

7-chloro-2,4-dioxo-1H-3,1-benzoxazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O5S/c9-4-2-5-3(1-6(4)17(10,14)15)7(12)16-8(13)11-5/h1-2H,(H,11,13)(H2,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRUZZLZXHSTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1S(=O)(=O)N)Cl)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539051
Record name 7-Chloro-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23380-53-2
Record name 7-Chloro-1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-6-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23380-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.242.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-Chloro-6-sulfamoylisatoic anhydride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET594CS2LG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Preparation Methods

Reported Synthetic Routes

Synthesis via Isatoic Anhydride Derivatives

One common approach starts from 7-chloroisatoic anhydride , which undergoes sulfonamide substitution to yield the target compound. The process involves:

  • Reacting 7-chloroisatoic anhydride with sulfamide or related sulfonamide precursors under controlled conditions.
  • Ring closure and oxidation steps to form the 1,3-oxazine ring with dioxo functionalities at positions 2 and 4.
  • Purification by recrystallization or chromatography.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Starting material preparation 7-chloroisatoic anhydride Commercially available or synthesized
Sulfonamide introduction Sulfamide or sulfonamide derivatives, base Mild heating, inert atmosphere
Ring closure and oxidation Controlled temperature, oxidizing agents Ensures formation of 2,4-dioxo groups
Purification Recrystallization or chromatography Yields high purity product
  • Typical solvents include polar aprotic solvents such as DMF or DMSO.
  • Reaction temperatures range from ambient to moderate heating (50–100 °C).
  • Inert atmosphere (nitrogen or argon) is often used to prevent oxidation side reactions.

Analytical Confirmation of Product

The synthesized compound is characterized by:

Summary Table of Preparation Methods

Method Starting Material(s) Key Reaction Type Advantages Limitations
Sulfonamide substitution on 7-chloroisatoic anhydride 7-chloroisatoic anhydride, sulfamide Nucleophilic substitution, ring closure Straightforward, commercially accessible precursors Requires careful control of oxidation
Michael addition (related derivatives) α,β-unsaturated benzoxazine derivatives, sulfonamide nucleophiles Michael addition, cyclization Green chemistry compatible, versatile Not directly reported for this compound

Research Findings and Notes

  • The sulfonamide group introduction is critical for biological activity and requires mild conditions to avoid ring degradation.
  • Chlorination at the 7-position is generally introduced early in the synthesis to facilitate regioselective reactions.
  • The compound’s stability is enhanced by the dioxo groups at positions 2 and 4, which are formed via controlled oxidation.
  • Purity and yield optimization depend on solvent choice and reaction temperature control.
  • No direct large-scale industrial synthesis protocols are publicly detailed, but laboratory-scale methods are well established.

Analyse Chemischer Reaktionen

Types of Reactions

7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogues and their substituent effects are summarized below:

Compound Name Substituents (Positions) Key Functional Groups Biological Activity (IC₅₀) Source
Target Compound Cl (7), SO₂NH₂ (6), oxazine (2,4-dioxo) Sulfonamide, Chlorine Not explicitly reported
4-(7-Chloro-2,4-dihydro-1H-benzo[d][1,3]oxazin-2-yl)phenol (Compound 7) Cl (7), Phenol (4) Phenolic -OH, Chlorine α-Amylase: 11.0 µM; α-Glucosidase: 11.5 µM
6-Chloro-2-(4-nitrophenyl)-2,4-dihydro-1H-benzo[d][1,3]oxazine (3a) Cl (6), NO₂ (4) Nitro group Anti-tuberculosis (RAGE inhibition)
2-(2-Butyl-4-chloro-1H-imidazol-5-yl)-6-chloro-... (3g) Cl (6, imidazole), butyl chain Imidazole, Chlorine Anti-tuberculosis activity
2,4-Dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-carboxylic acid COOH (6) Carboxylic acid Not reported (structural analogue)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chlorine (Cl) at position 7 in Compound 7 enhances inhibitory potency against glycosidases, likely due to improved electrophilicity and binding to enzyme active sites . The target compound’s Cl at position 7 may confer similar advantages.
  • Sulfonamide vs.
  • Phenolic vs. Sulfonamide: Compound 7’s phenolic -OH group contributes to α-glucosidase inhibition, while the target’s sulfonamide may target different enzymes (e.g., carbonic anhydrases or diuretic pathways) .

Physicochemical Properties

Property Target Compound Compound 7 2,4-Dioxo-...-6-carboxylic acid
Solubility Moderate (sulfonamide) Low (phenolic -OH) High (carboxylic acid)
LogP ~2.5 (predicted) ~2.8 ~1.2
Metabolic Stability High (Cl, sulfonamide) Moderate Low (COOH prone to conjugation)

Biologische Aktivität

7-Chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide (CAS No. 23380-53-2) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC8H5ClN2O5S
Molecular Weight276.65 g/mol
Melting Point293 °C (decomp)
Density1.759 g/cm³ (predicted)
pKa8.97 (predicted)

Research indicates that compounds within the benzo[d][1,3]oxazine family exhibit various mechanisms of action that may contribute to their biological activity:

  • Antitumor Activity : The compound has shown promise as a potential antitumor agent, particularly through its ability to inhibit cell proliferation in breast cancer cell lines such as MCF-7 and HCC1954. Studies report IC50 values ranging from 3.1 to 95 μM, indicating varying degrees of potency against different cell lines .
  • Inhibition of Proteases : The compound may also function as an inhibitor of specific proteases involved in tumor progression. This inhibition can lead to reduced tumor growth and metastasis .

Biological Activity in Cancer Research

Several studies have evaluated the efficacy of this compound against cancer cell lines:

Case Study: Breast Cancer Cell Lines

A recent study investigated the effects of various substituted benzo[d][1,3]oxazines on MCF-7 and HCC1954 breast cancer cells. The findings revealed:

  • MCF-7 Cells : The compound exhibited significant inhibition of cell proliferation at concentrations starting from 6.25 μM.
  • HCC1954 Cells : Notably more susceptible to treatment than MCF-7 cells, with higher proliferation inhibition observed across tested concentrations .

Summary of Findings

Cell LineIC50 Value (μM)Proliferation Inhibition (%)
MCF-721.8 - 28.8Significant at >6.25 μM
HCC19543.1 - 95Higher susceptibility noted

Additional Biological Effects

Beyond its antitumor properties, the compound's biological activity extends to other areas:

  • Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways, although further studies are needed to confirm these effects .
  • Cellular Mechanisms : The structural features of the compound influence its interaction with cellular targets, which may be critical for its biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of sulfonamide precursors with chloro-substituted benzoxazine intermediates. Key steps include:

  • Chlorination : Use of SOCl₂ or PCl₅ to introduce the chloro group at the 7-position .
  • Cyclization : Base-mediated (e.g., NaHCO₃ or Et₃N) ring closure under anhydrous conditions in solvents like DCM or DMF .
  • Critical Parameters : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions .
    • Validation : Monitor intermediates via TLC and characterize final products using NMR (¹H/¹³C) and HRMS .

Q. How can researchers resolve discrepancies in reported solubility and stability data for this compound?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 4–10). Methoxy or hydroxyl substituents in analogs (e.g., N-(4-methoxyphenyl)benzenesulfonamide) enhance solubility via hydrogen bonding .
  • Stability : Conduct accelerated degradation studies under oxidative (H₂O₂), thermal (40–60°C), and photolytic conditions. Use HPLC to quantify degradation products .

Q. What analytical techniques are most effective for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks for the sulfonamide (-SO₂NH₂) at δ 7.2–7.5 ppm (aromatic protons) and δ 3.5–4.0 ppm (oxazine ring protons) .
  • Mass Spectrometry : ESI-HRMS confirms the molecular ion [M+H]⁺ at m/z 315.03 (calculated for C₁₀H₇ClN₂O₅S) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph identification .

Advanced Research Questions

Q. How do substituent effects (e.g., chloro, sulfonamide) influence the compound’s biological activity and selectivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with halogen (F, Br) or methyl substitutions. Compare IC₅₀ values in enzyme inhibition assays (e.g., carbonic anhydrase).
  • Mechanistic Insight : Chloro groups enhance lipophilicity and target binding, while sulfonamide moieties act as hydrogen-bond donors .
  • Data Example : In benzothiadiazine analogs, 6-chloro substitution increased potency by 10-fold compared to unsubstituted derivatives .

Q. What experimental strategies address contradictory results in kinetic studies of the compound’s reactivity?

  • Methodological Answer :

  • Controlled Variables : Standardize solvent polarity (e.g., dielectric constant of DMSO vs. MeCN) and temperature (±0.5°C) .
  • Competitive Reactions : Use isotopic labeling (e.g., ³⁵S-sulfonamide) to track reaction pathways .
  • Case Study : In oxidation studies, KMnO₄ yielded sulfones, while H₂O₂ produced sulfoxides, explaining divergent product ratios .

Q. How can computational modeling complement experimental data to predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2). Validate with MD simulations .
  • ADMET Prediction : Tools like SwissADME estimate logP (2.1 ± 0.3) and BBB permeability, aligning with in vitro Caco-2 assays .

Key Considerations for Researchers

  • Contradictions : Cross-validate NMR assignments with crystallographic data to resolve structural ambiguities .
  • Advanced Applications : Explore spirocyclic derivatives (e.g., spiro[benzoxazine-benzodithiazine]) for enhanced bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.